molecular formula C18H18ClN3O5 B271118 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

Cat. No. B271118
M. Wt: 391.8 g/mol
InChI Key: LMRIERTVSROBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as CMI, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMI is a synthetic compound that belongs to the family of pyrrolidine-3-carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is not yet fully understood. However, it is believed to work by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response. By inhibiting NF-κB activation, 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has several biochemical and physiological effects. 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are molecules that contribute to the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is its potential as an anti-inflammatory agent. However, there are also limitations to using 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in lab experiments. 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a synthetic compound that has not yet been extensively studied in humans. Therefore, the safety and efficacy of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester as a potential therapeutic agent are still unknown. In addition, the synthesis of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a multi-step process that can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. One potential direction is to further investigate the mechanism of action of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. This could lead to the development of more effective anti-inflammatory agents that target specific pathways in the immune system. Another potential direction is to study the safety and efficacy of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in humans. This could lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Finally, further research could focus on the synthesis of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester and the development of more efficient and cost-effective methods for its production.
Conclusion
In conclusion, 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a synthetic compound that has potential applications in the field of medicine. 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to have anti-inflammatory properties and has been the subject of several scientific studies. Future research could focus on the development of more effective anti-inflammatory agents, the study of the safety and efficacy of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in humans, and the development of more efficient methods for its production.

Synthesis Methods

1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoic acid with 2,4-dioxo-5-methyl-1-pyrrolidinecarboxylic acid, followed by the reaction of the resulting intermediate with 3-amino-5-methylisoxazole. The final product is obtained by the esterification of the carboxylic acid group with methanol.

Scientific Research Applications

1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the most promising applications of 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is its use as a potential anti-inflammatory agent. 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes 1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

1-(3-Chloro-4-methyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

Molecular Formula

C18H18ClN3O5

Molecular Weight

391.8 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C18H18ClN3O5/c1-10-3-4-13(7-14(10)19)22-8-12(6-17(22)24)18(25)26-9-16(23)20-15-5-11(2)27-21-15/h3-5,7,12H,6,8-9H2,1-2H3,(H,20,21,23)

InChI Key

LMRIERTVSROBLH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C)Cl

Origin of Product

United States

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